

Interpreting the Mass Spectrum of 2-Iodo-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-4-nitroaniline**

Cat. No.: **B1222051**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

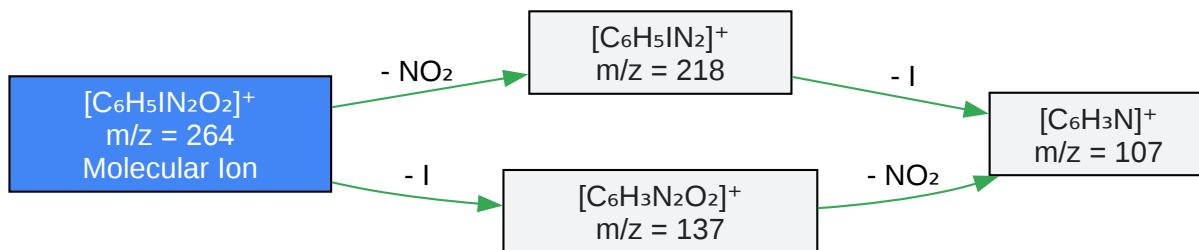
This guide provides a detailed interpretation of the expected mass spectrum of **2-iodo-4-nitroaniline**, a crucial analytical technique for molecular identification and structural elucidation. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and known fragmentation behaviors of analogous compounds, such as nitroaromatics and iodinated aromatic molecules. This comparative approach allows for a robust prediction of the mass spectrum, providing valuable insights for researchers working with this and similar chemical entities.

Predicted Mass Spectrum Data

The mass spectrum of **2-iodo-4-nitroaniline** is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions. The molecular weight of **2-iodo-4-nitroaniline** is 264.02 g/mol .^[1] Given that iodine is a monoisotopic element (100% ^{127}I), the molecular ion peak is expected to be a single, distinct peak at m/z 264.

The primary fragmentation pathways are anticipated to involve the cleavage of the carbon-iodine bond and the loss of the nitro group and its components. The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their probable fragmentation origins.

m/z	Proposed Fragment Ion	Proposed Fragmentation Pathway
264	$[\text{C}_6\text{H}_5\text{IN}_2\text{O}_2]^+$	Molecular Ion (M^+)
218	$[\text{C}_6\text{H}_5\text{IN}_2]^+$	$\text{M}^+ - \text{NO}_2$
137	$[\text{C}_6\text{H}_3\text{N}_2\text{O}_2]^+$	$\text{M}^+ - \text{I}$
107	$[\text{C}_6\text{H}_3\text{N}]^+$	$[\text{M}^+ - \text{I} - \text{NO}_2]$ or $[\text{M}^+ - \text{NO}_2 - \text{I}]$
91	$[\text{C}_6\text{H}_5\text{N}]^+$	Rearrangement and loss of CO from m/z 107
77	$[\text{C}_6\text{H}_5]^+$	Loss of HCN from m/z 107


Experimental Protocols

The predicted mass spectrum and fragmentation patterns are based on standard electron ionization mass spectrometry (EI-MS) conditions. A typical experimental protocol would involve the following steps:

- Sample Introduction: A small amount of solid **2-iodo-4-nitroaniline** is introduced into the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, positively charged ions (fragment ions) and neutral fragments.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway

The predicted fragmentation of **2-iodo-4-nitroaniline** follows logical pathways based on the relative strengths of its chemical bonds and the stability of the resulting fragments. The diagram below illustrates the proposed major fragmentation routes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ヨード-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 2-Iodo-4-nitroaniline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222051#interpreting-the-mass-spectrum-of-2-iodo-4-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com